Cas no 94238-64-9 (2-azido-6-(trifluoromethyl)pyridine)

2-Azido-6-(trifluoromethyl)pyridine is a versatile heterocyclic compound featuring both an azido group and a trifluoromethyl substituent on a pyridine scaffold. The azido functionality provides reactivity for click chemistry applications, enabling efficient conjugation in organic synthesis and bioconjugation. The electron-withdrawing trifluoromethyl group enhances the compound's stability and influences its electronic properties, making it valuable in medicinal chemistry and materials science. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and functional materials due to its unique structural motifs. Its well-defined reactivity profile and compatibility with various synthetic protocols make it a practical intermediate for researchers seeking to incorporate azide and trifluoromethyl groups into target molecules.
2-azido-6-(trifluoromethyl)pyridine structure
94238-64-9 structure
Product Name:2-azido-6-(trifluoromethyl)pyridine
CAS No:94238-64-9
MF:C6H3F3N4
MW:188.110030412674
MDL:MFCD23938396
CID:4343486
PubChem ID:13339347
Update Time:2025-10-30

2-azido-6-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2-azido-6-(trifluoromethyl)-
    • 2-azido-6-(trifluoromethyl)pyridine
    • 2-azido-6-trifluoromethylpyri-dine
    • EN300-279745
    • 94238-64-9
    • AKOS019150139
    • MDL: MFCD23938396
    • Inchi: 1S/C6H3F3N4/c7-6(8,9)4-2-1-3-5(11-4)12-13-10/h1-3H
    • InChI Key: GQYVZJJLTANSLQ-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC(N=[N+]=[N-])=N1)(F)(F)F

Computed Properties

  • Exact Mass: 188.03098060Da
  • Monoisotopic Mass: 188.03098060Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 3
  • Topological Polar Surface Area: 27.3Ų

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Additional information on 2-azido-6-(trifluoromethyl)pyridine

2-Azido-6-(Trifluoromethyl)Pyridine: A Comprehensive Overview

2-Azido-6-(trifluoromethyl)pyridine, identified by the CAS number 94238-64-9, is a significant compound in the field of organic chemistry. This molecule is characterized by its pyridine ring structure, which is a six-membered aromatic ring with one nitrogen atom. The substituents on the pyridine ring include an azide group (-N3) at the 2-position and a trifluoromethyl group (-CF3) at the 6-position. These substituents confer unique electronic and steric properties to the molecule, making it highly versatile for various applications in research and industry.

The synthesis of 2-azido-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of a suitable precursor, such as 2-chloro-6-(trifluoromethyl)pyridine, with an azide ion (N3-) in a polar aprotic solvent. This reaction is often facilitated by a base, such as sodium hydride (NaH), to deprotonate the azide and enhance its nucleophilicity. The reaction conditions are optimized to ensure high yield and purity of the final product.

The presence of the azide group in 2-azido-6-(trifluoromethyl)pyridine makes it an excellent substrate for click chemistry reactions, particularly the Huisgen cycloaddition reaction. This reaction involves the coupling of azides with terminal alkynes in the presence of copper catalysts to form stable triazole rings. The resulting products are widely used in drug discovery, materials science, and bioconjugation due to their robustness and versatility.

In recent years, researchers have explored the use of 2-azido-6-(trifluoromethyl)pyridine in various fields. For instance, studies have shown that this compound can serve as a valuable building block for constructing complex heterocyclic frameworks. Its trifluoromethyl group provides additional functionality, such as enhanced stability and lipophilicity, which are desirable properties in pharmaceutical agents.

The trifluoromethyl group also plays a critical role in modulating the electronic properties of the pyridine ring. This substitution pattern can influence reactivity in subsequent reactions, making 2-azido-6-(trifluoromethyl)pyridine a valuable intermediate in organic synthesis. For example, it can be used to prepare bioactive molecules with potential applications in cancer therapy or infectious disease treatment.

In addition to its synthetic applications, 2-azido-6-(trifluoromethyl)pyridine has been studied for its potential as a ligand in transition metal catalysis. The azide group can coordinate with metal centers, enabling catalytic cycles for various transformations. Recent advancements in this area have highlighted its utility in asymmetric catalysis and cross-coupling reactions.

The unique combination of functional groups in 2-azido-6-(trifluoromethyl)pyridine also makes it an attractive candidate for materials science applications. For instance, it can be incorporated into polymer systems to enhance mechanical properties or serve as a precursor for functional materials with tailored electronic characteristics.

In conclusion, CAS No: 94238-64-9, or 2-azido-6-(trifluoromethyl)pyridine, is a versatile compound with significant potential across multiple disciplines. Its ability to participate in click chemistry reactions, serve as a building block for complex molecules, and function as a ligand in catalysis underscores its importance in modern organic chemistry research.

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